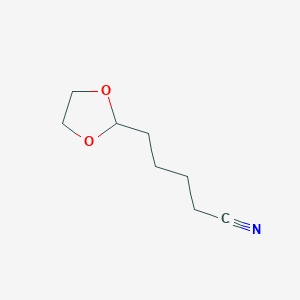

5-(1,3-Dioxolan-2-YL)pentanenitrile

Description

5-(1,3-Dioxolan-2-YL)pentanenitrile is a nitrile derivative featuring a five-carbon chain (pentanenitrile) substituted with a 1,3-dioxolane ring at the fifth position.

Properties

CAS No. |

33683-57-7 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)pentanenitrile |

InChI |

InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |

InChI Key |

KLIVUFKMYLIYOL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetalization/Ketalization : The core synthetic strategy involves reacting aldehydes or ketones with ethylene glycol to form the 1,3-dioxolane ring. This reaction is typically catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, zirconium tetrachloride).

-

- Solvent: Often performed in anhydrous solvents such as toluene or dichloromethane to facilitate water removal.

- Catalyst: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like zirconium tetrachloride.

- Temperature: Mild heating (40–80 °C) to drive the equilibrium toward acetal formation.

- Water Removal: Continuous removal of water (e.g., using a Dean-Stark apparatus) to shift equilibrium toward product formation.

Mechanism : The carbonyl compound (aldehyde or ketone) reacts with ethylene glycol under acidic conditions, forming a cyclic acetal (1,3-dioxolane) by nucleophilic addition of the diol to the carbonyl carbon, followed by dehydration.

Industrial Production Methods

Industrial routes for 1,3-dioxolane derivatives often use carbonyl compounds and diols under acidic catalysis. Catalysts like zirconium tetrachloride and tetrabutylammonium tribromide have been reported to increase reaction efficiency and selectivity.

Advantages of these catalysts include:

- Enhanced selectivity for cyclic acetal formation.

- Reduced reaction times.

- Potential for milder reaction conditions, improving safety and energy efficiency.

Multi-Step Synthesis

The synthesis of this compound may involve multi-step organic reactions, starting from suitable aldehyde or ketone precursors bearing a nitrile group or from nitrile-containing intermediates undergoing ketalization.

For example, a pentanenitrile aldehyde precursor can be subjected to ketalization with ethylene glycol to yield the desired dioxolane derivative.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Catalyst/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Pentanal or pentanenitrile aldehyde + Ethylene glycol | Brønsted or Lewis acid catalyst, toluene, 40-80 °C, Dean-Stark apparatus | This compound | Water removal critical to drive reaction |

| 2 | Purification | Distillation or chromatography | Pure this compound | Final product isolation and purity |

Comparative Analysis of Catalysts

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Brønsted acid | Widely available, effective at mild temps | Corrosive, requires neutralization |

| Zirconium tetrachloride | Lewis acid | High selectivity, reusable catalyst | Sensitive to moisture, expensive |

| Tetrabutylammonium tribromide | Lewis acid | Enhances reaction rate and selectivity | Less common, costlier |

| Sulfuric acid | Brønsted acid | Strong acid catalyst, effective | Harsh conditions, corrosive |

Research Findings and Optimization Studies

Studies have shown that the use of Lewis acid catalysts such as zirconium tetrachloride can significantly improve the yield and selectivity of the ketalization reaction, reducing side reactions and decomposition.

Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and purity.

The reaction equilibrium can be shifted toward product formation by efficient removal of water formed during the reaction, often achieved by azeotropic distillation.

Industrial processes emphasize catalyst recyclability and mild conditions to minimize environmental impact and production costs.

Related Synthetic Processes and Analogous Compounds

Similar dioxolane derivatives are synthesized by analogous methods, and their preparation helps in understanding the scope and limitations of the ketalization approach.

For example, 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is prepared by ketalization of levulinic acid esters with ethylene glycol, followed by catalytic hydrogenation under alkaline conditions. This demonstrates the versatility of dioxolane formation in complex molecule synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Aldehydes or ketones with nitrile functionality, ethylene glycol |

| Catalysts | Brønsted acids (PTSA, H2SO4), Lewis acids (ZrCl4, tetrabutylammonium tribromide) |

| Reaction Conditions | Mild heating (40–80 °C), anhydrous solvents, water removal via Dean-Stark apparatus |

| Industrial Considerations | Catalyst efficiency, selectivity, recyclability, cost-effectiveness |

| Purification Techniques | Distillation, chromatography |

| Reaction Mechanism | Acid-catalyzed nucleophilic addition of diol to carbonyl, followed by dehydration |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:

Oxidation: Catalyzed by agents like KMnO₄ and OsO₄.

Reduction: Using reagents such as LiAlH₄ and NaBH₄.

Substitution: Involving nucleophiles like RLi and RMgX.

Common Reagents and Conditions

Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)pentanenitrile is a chemical compound with the molecular formula and a molecular weight of approximately 155.19 g/mol. It consists of a pentanenitrile chain with a 1,3-dioxolane moiety attached at the fifth position.

Scientific Research Applications

This compound has potential applications in various fields.

- Pharmaceuticals Due to its unique structure, this compound can be used in drug development. Interaction studies could focus on its binding affinity with various biological targets such as enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses.

- Cosmetics Experimental design techniques can be used to optimize cosmetic formulations to ensure they are stable, safe, and effective . Raw materials can be assessed for their individual and interaction effects regarding rheological parameters, sensory aspects, and clinical efficacy .

- Agrochemicals This compound may be useful in the synthesis of agrochemicals.

Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Pentenenitrile | Linear nitrile without cyclic structures | Simpler structure; lacks dioxolane functionality |

| 5-Methyl-1,3-dioxolane | Contains methyl substitution on dioxolane | Enhanced lipophilicity; potential for different biological activity |

| 4-Hydroxy-1,3-dioxolane | Hydroxyl group on dioxolane | Increased polarity; potential for hydrogen bonding interactions |

| 5-(2-Methyl-$$1,3]dioxolan-2-YL)pentanenitrile | Methyl-substituted dioxolane | Variation in steric hindrance affecting reactivity |

The uniqueness of this compound lies in its specific combination of a nitrile group and a cyclic ether structure, which may confer distinct properties not observed in simpler nitriles or other dioxolanes.

Study of 1,3-Dioxolanes

Mechanism of Action

The mechanism of action of 1,3-dioxolane-2-pentanenitrile involves its ability to form stable cyclic structures, which can protect carbonyl groups during chemical transformations . The compound’s molecular targets include carbonyl compounds, which it can acetalize or ketalize, thereby preventing unwanted side reactions .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The dioxolane group at C5 in the target compound vs.

- Functional Group Diversity : The methylsulfinyl group in 5-(methylsulfinyl)-pentanenitrile introduces sulfur-based polarity, enhancing interactions in biological systems (e.g., plant defense mechanisms) compared to the oxygen-rich dioxolane .

- Safety Profile : While 5-(acetyloxy)-pentanenitrile is classified for acute oral toxicity (H302) and respiratory irritation (H335), the dioxolane-containing analog may exhibit distinct hazards due to differences in metabolic pathways .

Functional Group Comparisons

Dioxolane vs. Sulfur-Containing Groups

- Dioxolane (Cyclic Acetal) : Enhances stability under acidic conditions and serves as a protecting group for carbonyl functionalities. In this compound, this group may enable controlled release of reactive intermediates in catalytic processes .

- Methylsulfinyl/Sulfonyl Groups : Found in compounds like 4MTB-CN and 3MSOP-CN (), these groups increase hydrophilicity and redox activity, making them effective in plant-pathogen interactions .

Nitrile Reactivity

The nitrile group (-CN) in all listed compounds facilitates nucleophilic additions (e.g., hydrolysis to carboxylic acids) or reductions to amines. However, steric hindrance from the dioxolane ring in this compound may slow these reactions compared to linear analogs like 5-(acetyloxy)-pentanenitrile .

Biological Activity

5-(1,3-Dioxolan-2-YL)pentanenitrile is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological implications.

Chemical Structure and Properties

This compound features a dioxolane ring, which is a common motif in various biologically active compounds. The presence of the nitrile group enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate dioxolane precursors with nitriles. The synthetic route may include the use of catalysts to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure often exhibit a range of biological activities including:

- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.

- Antiviral Properties : Some dioxolane derivatives are being investigated for their efficacy against viruses such as herpes simplex virus and varicella-zoster virus.

- CNS Activity : Dioxolane-based compounds have been explored for their potential as neuroprotective agents targeting serotonin receptors.

Antimicrobial Activity

A study synthesized several dioxolane derivatives, including this compound. The compounds were tested against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli

The results indicated that many derivatives exhibited promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and E. faecalis .

Antiviral Activity

Another research effort focused on the antiviral potential of dioxolane derivatives. Compounds were evaluated for their ability to inhibit viral replication in vitro. Notably, certain derivatives demonstrated low cytotoxicity while effectively reducing viral loads in cell cultures infected with herpes viruses .

Neuroprotective Effects

Research targeting the 5-HT1A receptor has shown that some dioxolane derivatives can act as selective agonists, potentially providing neuroprotective effects in models of CNS disorders. The most promising compound exhibited a high binding affinity (pKi = 9.2) and demonstrated significant antinociceptive activity .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | Antibacterial Activity | Antifungal Activity | Neuroprotective Potential |

|---|---|---|---|---|

| This compound | 625-1250 | Yes | Yes | Yes |

| Other Dioxolane Derivative A | 500 | Yes | Moderate | No |

| Other Dioxolane Derivative B | 1000 | Moderate | Yes | Yes |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.